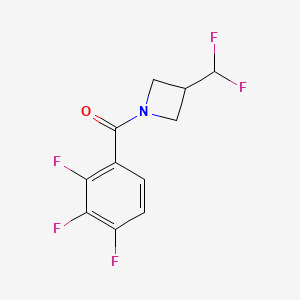

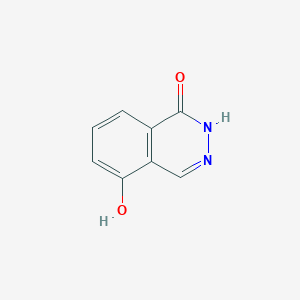

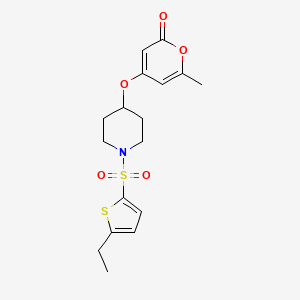

![molecular formula C21H24N2O5 B2536048 4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034291-14-8](/img/structure/B2536048.png)

4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxine moiety, which is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide derivatives has been described as potential PARP1 inhibitors . Another study reported the synthesis of novel isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid .

Applications De Recherche Scientifique

Orexin Receptor Antagonists and Binge Eating

Research has explored the role of orexin receptors (OXRs) in compulsive food consumption, particularly in the context of binge eating (BE) in female rats. Compounds like GSK1059865, a selective OX1R antagonist, have shown to selectively reduce BE for highly palatable food without affecting standard food intake, suggesting that OX1R mechanisms play a significant role in BE and may represent a novel pharmacological target for treating eating disorders with a compulsive component (Piccoli et al., 2012).

Stereoselective Synthesis of Heterocycles

Another area of application involves the stereoselective synthesis of polyheterobicyclic and tricyclic systems from p-quinols upon reaction with aldehydes or benzaldimines. These reactions, facilitated by basic catalysis, provide access to complex heterocyclic structures that can have significant implications in medicinal chemistry and drug design (García-García et al., 2014).

Analgesic Activity of Piperidinol Derivatives

The synthesis and evaluation of aromatic carboxylic esters of 1-methyl-4-piperidinol and their analgesic activities have been studied. These compounds, particularly 3,4-dimethoxybenzoate 23, showed significant analgesic activity in the mouse hot-plate assay, indicating their potential as non-opioid analgesics with minimal dependence liability (Waters, 1978).

Mécanisme D'action

Target of Action

The compound 4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one primarily targets the CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

The compound interacts with its target, the CB2 receptors, by binding to them . This binding action can trigger a series of biochemical reactions within the cell, leading to changes in the cell’s function or state. The exact nature of these changes can vary depending on the specific characteristics of the compound and the type of cell in which the CB2 receptors are located.

Biochemical Pathways

Upon binding to the CB2 receptors, this compound can affect several biochemical pathways. These pathways are involved in various physiological processes, including pain sensation, mood regulation, and memory formation . The downstream effects of these pathways can have significant impacts on the overall functioning of the body.

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with the CB2 receptors and the subsequent biochemical reactions it triggers . These effects can include changes in cell function or state, which can in turn lead to alterations in physiological processes such as pain sensation, mood, and memory.

Propriétés

IUPAC Name |

4-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-14-11-16(12-20(24)22(14)2)27-15-7-9-23(10-8-15)21(25)19-13-26-17-5-3-4-6-18(17)28-19/h3-6,11-12,15,19H,7-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDBBDZYIFONLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

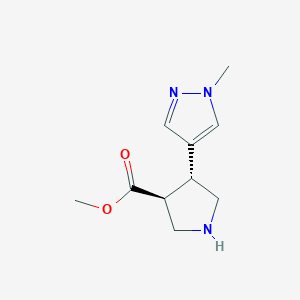

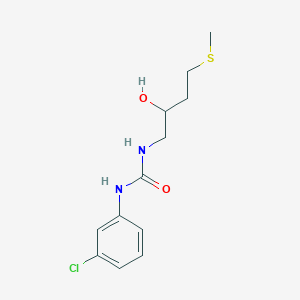

![(E)-3-[5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2535967.png)

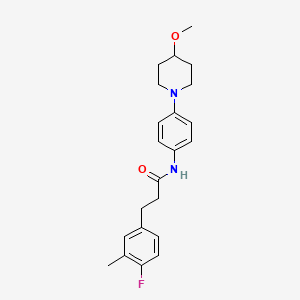

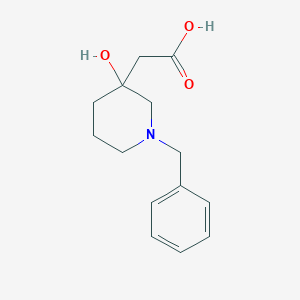

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2535971.png)

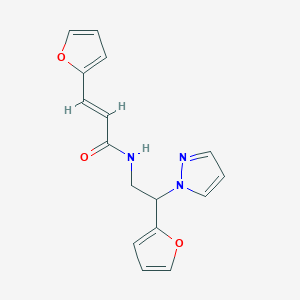

![ethyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2535985.png)

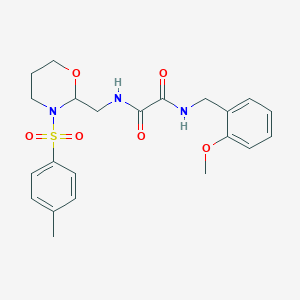

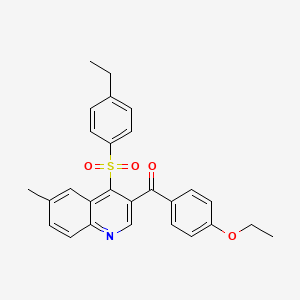

![(4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2535986.png)